2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one
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Overview
Description
2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one is a heterocyclic compound with a quinazolinone core structure. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. It is a member of the quinazolinone family, which is recognized for its pharmacological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method includes the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, avoiding the use of metal catalysts and harsh oxidants.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different substituted quinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which have significant pharmacological properties .
Scientific Research Applications
2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These include compounds like 2-methyl-4H-benzo[d][1,3]oxazin-4-one and other substituted quinazolinones.
Quinazoline Derivatives: Compounds such as prazosin and doxazosin, which are used in the treatment of various medical conditions.
Uniqueness
2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
141235-97-4 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-ethyl-3-(2-oxopropylideneamino)quinazolin-4-one |
InChI |
InChI=1S/C13H13N3O2/c1-3-12-15-11-7-5-4-6-10(11)13(18)16(12)14-8-9(2)17/h4-8H,3H2,1-2H3 |
InChI Key |
XLRAHNSRLYCABY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1N=CC(=O)C |
Origin of Product |
United States |
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